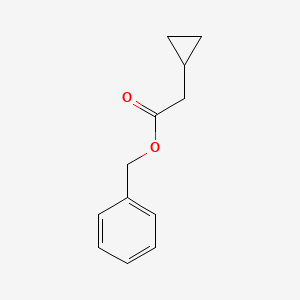

Benzyl 2-cyclopropylacetate

Description

Benzyl 2-cyclopropylacetate is an ester compound characterized by a benzyl ester group and a cyclopropane ring attached to the acetate backbone. For instance, (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate (CAS 2414393-47-6), a hydroxylated variant, is reported as a key intermediate in synthesizing pyrrolidine derivatives for antibody-drug conjugate (ADC) applications . The cyclopropane moiety, a strained three-membered ring, is known to confer unique reactivity and steric effects, making such compounds valuable in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

benzyl 2-cyclopropylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(8-10-6-7-10)14-9-11-4-2-1-3-5-11/h1-5,10H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLVFPVAJRYENM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454244 | |

| Record name | Phenylmethyl Cyclopropylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59698-18-9 | |

| Record name | Phenylmethyl Cyclopropylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-cyclopropylacetate can be synthesized through several methods. One common approach involves the esterification of cyclopropylacetic acid with benzyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of benzyl 2-cyclopropylacetate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The use of advanced purification techniques, such as column chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-cyclopropylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ester to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products:

Oxidation: Cyclopropylacetic acid derivatives.

Reduction: Benzyl alcohol and cyclopropylmethanol.

Substitution: Various benzyl-substituted cyclopropylacetates.

Scientific Research Applications

Benzyl 2-cyclopropylacetate has found applications in multiple scientific research areas:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of benzyl 2-cyclopropylacetate involves its interaction with specific molecular targets. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular processes through its ester functional group .

Comparison with Similar Compounds

Key Observations :

- Cyclopropane vs. Phenyl Substitution : Benzyl Phenyl Acetate replaces the cyclopropane with a phenyl group, increasing molecular weight (226.27 vs. ~206 for cyclopropyl derivatives) and altering lipophilicity .

- Hydroxyl vs. In contrast, the benzylamino group in the ethyl ester derivative () introduces nucleophilic reactivity for coupling reactions .

Physicochemical Properties

- Benzyl Phenyl Acetate (CAS 102-16-9):

- (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate: No explicit data on boiling point or solubility, but hydroxylation likely reduces volatility compared to non-hydroxylated esters .

Biological Activity

Benzyl 2-cyclopropylacetate is an organic compound with potential biological activities that have garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal properties, and its role as a pharmaceutical intermediate.

Chemical Structure and Properties

Benzyl 2-cyclopropylacetate is an ester characterized by the presence of a benzyl group attached to a cyclopropylacetate moiety. Its chemical formula is . The compound's structure contributes to its unique reactivity and biological interactions.

Antimicrobial and Antifungal Properties

Recent studies have indicated that Benzyl 2-cyclopropylacetate exhibits significant antimicrobial and antifungal activities. The compound has been evaluated against various microbial strains, demonstrating efficacy that warrants further exploration for potential therapeutic applications.

- Antimicrobial Activity : In vitro tests have shown that Benzyl 2-cyclopropylacetate can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values vary depending on the strain but suggest a promising antimicrobial profile.

- Antifungal Activity : The compound has also shown antifungal properties against common fungal pathogens. Studies indicate that it disrupts fungal cell wall synthesis, leading to cell death.

The mechanism through which Benzyl 2-cyclopropylacetate exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with specific enzymes or receptors within microbial cells, thereby modulating their activity and disrupting normal cellular processes. The ester functional group is believed to play a crucial role in these interactions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of Benzyl 2-cyclopropylacetate, a comparison with similar compounds is useful:

| Compound | Structure Type | Antimicrobial Activity | Notes |

|---|---|---|---|

| Benzyl Acetate | Ester | Moderate | Commonly used in fragrances |

| Cyclopropyl Acetate | Ester | Low | Primarily used in organic synthesis |

| Benzyl Benzoate | Ester | High | Used in medicinal applications |

| Benzyl 2-Cyclopropylacetate | Ester | High | Unique combination enhances biological activity |

Case Studies

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that Benzyl 2-cyclopropylacetate exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values of 32 µg/mL and 64 µg/mL, respectively. This study supports the compound's potential use as a natural preservative in food products.

- Fungal Inhibition Study : Another research investigation focused on the antifungal properties of the compound against Candida albicans. Results indicated a substantial reduction in fungal growth at concentrations as low as 16 µg/mL, suggesting its potential application in treating fungal infections.

Research Applications

Benzyl 2-cyclopropylacetate is being explored for several applications:

- Pharmaceutical Development : As a pharmaceutical intermediate, it shows promise in synthesizing new drugs targeting microbial infections.

- Agricultural Use : Its antimicrobial properties may be leveraged for developing natural pesticides or preservatives.

- Flavoring Agents : Due to its pleasant aroma, it is utilized in the fragrance industry.

Q & A

Q. What are the optimal synthetic routes for preparing Benzyl 2-cyclopropylacetate, and how can purity be ensured?

Methodological Answer:

- Esterification : React 2-cyclopropylacetic acid with benzyl alcohol using a coupling agent like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous dichloromethane under nitrogen. Catalytic DMAP (4-dimethylaminopyridine) can enhance reaction efficiency .

- Purification : Perform column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC and confirm using HPLC (C18 column, acetonitrile/water mobile phase) .

- Characterization : Validate structure via - and -NMR, comparing chemical shifts to analogous esters (e.g., ethyl 2-cyclopropylacetate ). Use FT-IR to confirm ester carbonyl (~1740 cm) and cyclopropane C-H stretches (~3000–3100 cm) .

Q. How should researchers handle Benzyl 2-cyclopropylacetate to ensure safety during experiments?

Methodological Answer:

- Engineering Controls : Use fume hoods for synthesis and handling. Implement gloveboxes for air-sensitive steps .

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical resistance), safety goggles, and lab coats. Use face shields during high-risk steps (e.g., reflux conditions) .

- Storage : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis. Label containers with hazard codes (e.g., P210 for flammability) .

Q. Which analytical techniques are most reliable for quantifying Benzyl 2-cyclopropylacetate in complex mixtures?

Methodological Answer:

- HPLC-MS : Use a reversed-phase C18 column with ESI-MS in positive ion mode. Calibrate with a standard curve of the compound in methanol .

- GC-FID : For volatile derivatives, employ a DB-5 column and temperature programming (start at 50°C, ramp to 250°C). Validate retention times against pure samples .

- NMR Spiking : Add a known quantity of deuterated internal standard (e.g., DMSO-d) to quantify via -NMR integration .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms involving Benzyl 2-cyclopropylacetate?

Methodological Answer:

- DFT Calculations : Optimize geometries of intermediates and transition states using B3LYP/6-31G(d). Compare activation energies for competing pathways (e.g., nucleophilic acyl substitution vs. cyclopropane ring-opening) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. THF) to assess steric hindrance around the cyclopropane moiety. Correlate with experimental kinetic data .

- Data Validation : Use statistical tools (e.g., ANOVA) to evaluate discrepancies between computational predictions and experimental yields .

Q. What strategies address inconsistencies in NMR data for Benzyl 2-cyclopropylacetate derivatives?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by mapping - couplings and - correlations. For example, distinguish benzyl protons from cyclopropane protons via HSQC .

- Variable-Temperature NMR : Identify dynamic processes (e.g., ring puckering) by acquiring spectra at −40°C to 80°C. Compare line-shape analysis to theoretical models .

- Isotopic Labeling : Synthesize -labeled cyclopropane derivatives to confirm assignments in crowded spectral regions .

Q. How does the cyclopropane ring influence the stability and reactivity of Benzyl 2-cyclopropylacetate under acidic or basic conditions?

Methodological Answer:

- Kinetic Studies : Monitor hydrolysis rates via HPLC under varying pH (1–14). Use Arrhenius plots to compare activation energies with non-cyclopropyl esters .

- X-ray Crystallography : Determine bond angles and strain energy of the cyclopropane ring. Correlate with DFT-calculated strain (~27 kcal/mol) to predict ring-opening tendencies .

- Mechanistic Probes : Introduce radical traps (e.g., TEMPO) to test for ring-opening via radical intermediates in photolytic conditions .

Data Presentation Guidelines

- Tables : Include retention times (HPLC/GC), NMR shifts, and computational parameters. Use superscripts to denote uncertainty ranges (e.g., δ 7.35 ± 0.02 ppm) .

- Figures : Label spectra with peak assignments and provide raw data in supplementary files. For MD simulations, show time-resolved energy profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.